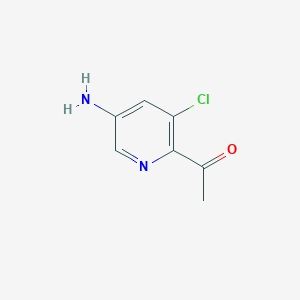
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a 4-fluorobenzyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study enzyme activity.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is mediated by the aldehyde group, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
4-Fluorobenzaldehyde: Shares the fluorobenzyl group but lacks the additional methyl groups.
3,4-Dimethylbenzaldehyde: Lacks the fluorobenzyl group but has the same core structure.
4-Fluorobenzyl alcohol: Similar in structure but with an alcohol group instead of an aldehyde.
Uniqueness: 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to the combination of the fluorobenzyl group and the dimethylbenzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H15FO2 |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3 |
Clave InChI |
VQZLRJZYAGBOQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)










